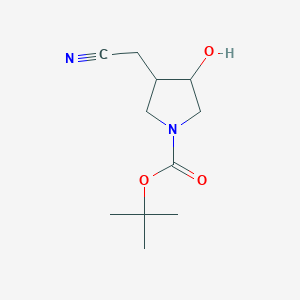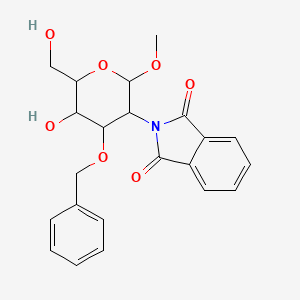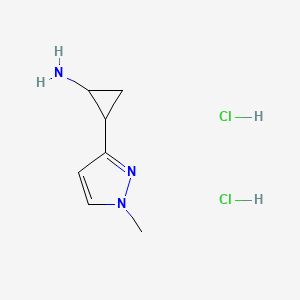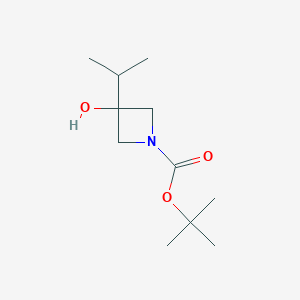
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It features a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, can be achieved through various methods. One common approach involves the reaction of tert-butyl bromoacetate with the corresponding amine or alcohol under basic conditions . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively hydroxylated using highly electrophilic manganese catalysts.
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Amines from the reduction of the cyanomethyl group.
Substitution: Esters or ethers from the substitution of the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: The compound can be used as a probe in NMR studies of macromolecular complexes due to the distinct NMR signals of the tert-butyl group .
Medicine: In medicinal chemistry, tert-butyl esters are often employed as protecting groups for carboxylic acids during peptide synthesis .
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:
tert-Butyl Group: Provides steric hindrance and stability to the molecule.
Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.
Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-cyanomethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a pyrrolidine ring.
tert-Butyl 3-cyanomethyl-4-hydroxy-1,2,4-triazine: Contains a triazine ring and a hydroxyl group, similar to the pyrrolidine compound.
Uniqueness: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and the pyrrolidine ring, which imparts specific reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
CHZMTYJWURGDSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)


![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)


![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)


